2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 123895-42-1
VCID: VC20845403
InChI: InChI=1S/C9H5BrF3NS/c10-4-8-14-6-3-5(9(11,12)13)1-2-7(6)15-8/h1-3H,4H2
SMILES: C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CBr
Molecular Formula: C9H5BrF3NS
Molecular Weight: 296.11 g/mol

2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole

CAS No.: 123895-42-1

Cat. No.: VC20845403

Molecular Formula: C9H5BrF3NS

Molecular Weight: 296.11 g/mol

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole - 123895-42-1

Specification

CAS No. 123895-42-1
Molecular Formula C9H5BrF3NS
Molecular Weight 296.11 g/mol
IUPAC Name 2-(bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole
Standard InChI InChI=1S/C9H5BrF3NS/c10-4-8-14-6-3-5(9(11,12)13)1-2-7(6)15-8/h1-3H,4H2
Standard InChI Key KUAVZYOLZWNIMY-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CBr
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)N=C(S2)CBr

Introduction

Structural Characteristics and Chemical Identity

2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole, with CAS number 123895-42-1, is a heterocyclic compound featuring a fused ring system comprising a benzene ring and a thiazole ring. The compound's structural uniqueness stems from its specific substituents: a bromomethyl group positioned at carbon-2 of the thiazole ring and a trifluoromethyl group at position-5 of the benzene portion of the benzothiazole scaffold.

The molecular architecture of this compound can be visualized as a planar benzothiazole core with two extending functional groups. The bromomethyl group (-CH₂Br) serves as a reactive site for nucleophilic substitution reactions, making the compound valuable in organic synthesis as a building block or intermediate. Meanwhile, the trifluoromethyl group (-CF₃) contributes to the compound's lipophilicity and metabolic stability, properties that are particularly relevant in medicinal chemistry applications.

Chemical Identifiers and Molecular Properties

The compound is thoroughly characterized by various chemical identifiers and molecular descriptors that facilitate its unambiguous identification in chemical databases and literature. Table 1 presents the key chemical identifiers and molecular properties of 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole.

Table 1: Chemical Identifiers and Molecular Properties of 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole

PropertyValue
IUPAC Name2-(bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole
CAS Registry Number123895-42-1
Molecular FormulaC₉H₅BrF₃NS
Molecular Weight296.11 g/mol
Standard InChIInChI=1S/C9H5BrF3NS/c10-4-8-14-6-3-5(9(11,12)13)1-2-7(6)15-8/h1-3H,4H2
Standard InChIKeyKUAVZYOLZWNIMY-UHFFFAOYSA-N
Canonical SMILESC1=CC2=C(C=C1C(F)(F)F)N=C(S2)CBr
PubChem Compound ID14458626

The molecular formula C₉H₅BrF₃NS accurately represents the atomic composition of the compound, containing 9 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, 1 nitrogen atom, and 1 sulfur atom. The canonical SMILES notation provides a linear string representation of the molecular structure that can be interpreted by chemical software applications.

Physical and Chemical Properties

The physical and chemical properties of 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole are influenced by its structural features, particularly the presence of the bromomethyl and trifluoromethyl substituents. These properties determine the compound's behavior in various environments and its potential applications in chemical research and development.

Structural Features and Reactivity

The reactivity of 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole is largely determined by its functional groups. The bromomethyl group at position-2 of the thiazole ring is particularly reactive toward nucleophiles, making it suitable for various substitution reactions. This reactivity is enhanced by the electron-withdrawing effect of the thiazole nitrogen, which increases the electrophilicity of the bromomethyl carbon.

The trifluoromethyl group at position-5 of the benzene ring contributes to the compound's electronic properties and lipophilicity. The strong electron-withdrawing nature of the -CF₃ group affects the electron distribution throughout the molecule, potentially influencing its reactivity, stability, and binding interactions with biological targets.

Synthesis Methods and Approaches

General Bromination Techniques

One common approach for introducing the bromomethyl group involves bromination of a methyl-substituted precursor. This typically employs bromine in suitable solvents such as acetic acid or chloroform. The reaction conditions must be carefully controlled to ensure selectivity for the desired position and to prevent over-bromination.

Modern Synthetic Approaches

In industrial settings and research laboratories, more efficient methods such as continuous flow synthesis are often employed for the production of compounds like 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole. These approaches offer better control over reaction conditions, potentially leading to higher yields and improved purity of the final product.

For the synthesis of related benzothiazole derivatives, microwave-assisted synthesis has shown promising results. For instance, the synthesis of benzothiazole-phenyl-based analogs described in the literature employs microwave irradiation at 80°C for relatively short reaction times (approximately 20 minutes), which could potentially be adapted for the synthesis of our target compound .

Applications in Research and Development

The potential applications of 2-(Bromomethyl)-5-(trifluoromethyl)-1,3-benzothiazole span several domains, primarily centered around its utility as a synthetic intermediate and its potential biological activities.

As a Synthetic Intermediate

The reactive bromomethyl group makes this compound valuable as a synthetic intermediate in the preparation of more complex molecules. Through nucleophilic substitution reactions, the bromomethyl group can be replaced with various nucleophiles, enabling the synthesis of a diverse range of benzothiazole derivatives with potential applications in medicinal chemistry, materials science, and other fields.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator